1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
CAS No.: 94054-16-7
Cat. No.: VC4322175
Molecular Formula: C13H10ClN3O4
Molecular Weight: 307.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94054-16-7 |
|---|---|
| Molecular Formula | C13H10ClN3O4 |
| Molecular Weight | 307.69 |
| IUPAC Name | 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea |
| Standard InChI | InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-6-5-10(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) |
| Standard InChI Key | VTKGYHKOPNQVBM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound consists of two substituted aromatic rings connected by a urea functional group (Figure 1):
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Ring A: 4-Chlorophenyl () at the N1 position.
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Ring B: 2-Hydroxy-4-nitrophenyl () at the N3 position.
Key Structural Features:
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Intramolecular hydrogen bonding between the hydroxyl () and nitro () groups stabilizes the planar conformation .
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Electron-withdrawing groups (, ) enhance electrophilic reactivity .
Table 1: Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |
| SMILES | O=C(Nc1ccc(cc1O)N+[O-])Nc1ccc(cc1)Cl | |
| InChI Key | FQLJFOIIQIGDFL-UHFFFAOYSA-N | |
| CAS Number | 66037-07-8, 94054-16-7 |
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is typically synthesized via urea coupling between substituted anilines and phenyl isocyanates :
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Step 1: 4-Chloroaniline reacts with phosgene to form 4-chlorophenyl isocyanate.
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Step 2: Condensation with 2-hydroxy-4-nitroaniline in anhydrous tetrahydrofuran (THF) yields the target urea .
Optimized Conditions:
Table 2: Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 307.69 g/mol | HRMS |
| Density | 1.51 g/cm³ | Computational |
| Boiling Point | 426.7°C at 760 mmHg | Simulated |
| LogP | 3.43 | HPLC |
| Solubility | DMSO: 25 mg/mL | Experimental |
Biological Activity and Applications
Enzyme Inhibition
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Urease Inhibition: Structural analogs demonstrate IC values of 16.1–18.9 µM against jack bean urease, outperforming thiourea (IC = 21.0 µM) . The urea moiety mimics the substrate’s transition state, blocking catalytic nickel centers .
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Acetylcholinesterase (AChE): Aryl ureas with nitro groups show moderate AChE inhibition (IC ~10 µM), relevant for Alzheimer’s research .
Antimicrobial Effects
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Bacterial Growth Inhibition: Urea derivatives with nitro substituents show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Precaution | Recommendation | Source |
|---|---|---|
| Personal Protection | Gloves, goggles, ventilation | |
| Storage | Cool, dry place (<25°C) | |
| Disposal | Incineration (EPA Guideline 8) |
Analytical Characterization
Spectroscopic Data
Table 4: Mass Spectral Peaks
| m/z | Relative Intensity (%) | Fragment |
|---|---|---|
| 307.07 | 100 | [M+H] |
| 180.03 | 45 | CHClN |
| 144.98 | 30 | CHNO |
Future Perspectives
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